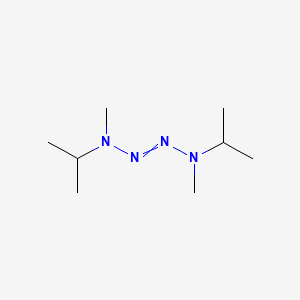

1,4-Dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene

Description

Properties

CAS No. |

13304-28-4 |

|---|---|

Molecular Formula |

C8H20N4 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-methyl-N-[[methyl(propan-2-yl)amino]diazenyl]propan-2-amine |

InChI |

InChI=1S/C8H20N4/c1-7(2)11(5)9-10-12(6)8(3)4/h7-8H,1-6H3 |

InChI Key |

LHQPFVXOECBIPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)N=NN(C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrogen-Containing Heterocycles

- 4-Di(methylamino)pyridine (): This pyridine derivative features methylamino substituents on a six-membered aromatic ring. Unlike the tetraazene backbone, the pyridine ring provides aromatic stability and distinct electronic properties. In biological studies, 4-di(methylamino)pyridine demonstrated potentiation of ion channel activity, with substituents on nitrogen influencing efficacy . By contrast, the tetraazene’s linear N-chain may confer redox activity or ligand-binding versatility.

- Nitroimidazole Derivatives (): Substituted nitroimidazoles (e.g., 1,2-dimethyl-5-nitro-1H-imidazole) share nitrogen-rich frameworks but incorporate nitro groups, which are electron-withdrawing. The synthesis of these compounds via tetrakis(dimethylamino)ethylene (TDAE) methodology highlights the role of substituents in directing reactivity . The absence of nitro groups in 1,4-dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene may reduce electrophilicity, favoring nucleophilic substitution or coordination chemistry.

Alkyl-Substituted Aromatic Compounds

- 2-Chloro-1,4-di(propan-2-yl)benzene ():

This benzene derivative with isopropyl and chlorine substituents exhibits a logP of 4.58, indicating high hydrophobicity . The tetraazene analog, lacking an aromatic ring, is expected to have lower logP due to increased polarity from the N-chain. Such differences in lipophilicity could influence solubility, bioavailability, or environmental persistence.

Coumarin-Benzodiazepine Hybrids ():

Complex heterocycles like 1,5-dimethyl-4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]diazepines integrate fused rings and multiple functional groups. These structures often exhibit photophysical or pharmaceutical properties . While this compound lacks such fused systems, its simpler backbone may offer synthetic flexibility for modular functionalization.

Comparative Data Table

Preparation Methods

Molecular Architecture

1,4-Dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene belongs to the tetraazene family, characterized by a four-nitrogen chain with alternating single and double bonds. The methyl groups occupy the 1 and 4 positions, while isopropyl moieties are attached to the same nitrogen atoms. This substitution pattern introduces steric hindrance, influencing reactivity and stability.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₀N₄ |

| Molecular Weight | 172.271 g/mol |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Likely polar aprotic solvents |

The absence of empirical data for boiling point and density underscores the compound’s specialized applications and limited commercial availability.

Synthetic Methodologies

Condensation of Hydrazine Derivatives

A plausible route involves the condensation of methylhydrazine and isopropylhydrazine with carbonyl precursors. For example, reacting 1,2-diketones with substituted hydrazines under acidic conditions could yield tetraazenes via cyclocondensation.

Hypothetical Reaction:

\$$ \text{CH}3\text{NHNH}2 + (\text{CH}3)2\text{CHNHNH}2 + \text{O=C-R-C=O} \rightarrow \text{C}8\text{H}{20}\text{N}4 + 2\text{H}_2\text{O} \$$

This method mirrors the synthesis of morpholine derivatives, where diisopropanolamine cyclizes with sulfuric acid. Adjusting stoichiometry and temperature (85–170°C) may optimize yield.

Alkylation of Tetraazene Precursors

Another approach involves alkylating a preformed tetraazene backbone. For instance, treating 1,4-diaminotetraaz-2-ene with methyl and isopropyl halides in the presence of a base:

Hypothetical Reaction:

\$$ \text{N}4\text{H}6 + 2\text{CH}3\text{X} + 2(\text{CH}3)2\text{CHX} \rightarrow \text{C}8\text{H}{20}\text{N}4 + 4\text{HX} \$$

Here, \$$ \text{X} \$$ denotes a halogen. This method parallels the alkylation steps observed in guanazine derivatives, albeit requiring stringent anhydrous conditions.

Process Optimization and Challenges

Temperature and Catalysis

Cyclization reactions, as seen in morpholine synthesis, demand precise temperature control. Elevating the reaction medium to 150–190°C facilitates dehydration while minimizing side reactions. Catalytic amounts of sulfuric acid may enhance cyclization efficiency, though residual acid necessitates neutralization with sodium hydroxide.

Byproduct Management

The synthesis of nitrogen-rich heterocycles often generates azido or nitro byproducts, as observed in guanazine nitrosation. Chromatography or fractional distillation (as employed for 2,6-dimethylmorpholine) could isolate the target compound.

Analytical Characterization

Spectroscopic Data

While specific spectra for this compound are unavailable, analogous compounds provide benchmarks:

Chromatographic Purity

Thin-layer chromatography (TLC) with chloroform/methanol/acetic acid (40:8:1) could resolve impurities, as demonstrated for azidoaminotriazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene, and how can purity be ensured?

- Methodological Answer : Synthesis can be achieved via polycondensation of dichloro and dihydroxy precursors under inert conditions, using catalysts like triethylamine to drive the reaction. For purification, recrystallization in ethanol or ether (as demonstrated for structurally analogous compounds) followed by thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v) ensures purity . Yield optimization requires monitoring reaction kinetics via NMR or mass spectrometry to identify intermediates.

Q. How can the molecular structure and conformation be rigorously characterized?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles . For conformational analysis, apply Cremer-Pople puckering coordinates to quantify nonplanar distortions in the tetraaz-2-ene ring, using displacement parameters derived from crystallographic data . Complement with XPS to confirm oxidation states and bonding environments, as shown for similar tetraaza macrocycles .

Q. What spectroscopic techniques are most effective for validating the compound’s structure?

- Methodological Answer : Use - and -NMR to resolve coupling constants and confirm stereochemistry. For example, values >10 Hz indicate trans-diaxial proton arrangements in rigid rings. IR spectroscopy identifies N-H and C=N stretches (1600–1700 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight within 1 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations parameterized with Cremer-Pople puckering amplitudes model conformational flexibility. Solvent effects are incorporated via polarizable continuum models (PCM) to assess solvation energy barriers.

Q. What experimental approaches resolve contradictions in reported thermal decomposition profiles?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres distinguishes oxidative vs. pyrolytic degradation pathways. Differential scanning calorimetry (DSC) identifies endo/exothermic transitions. Compare activation energies () via Kissinger analysis of dynamic TGA data. Cross-validate with in-situ FTIR to detect gaseous decomposition products (e.g., NH, CO) .

Q. How can the compound’s supramolecular interactions be exploited in material science applications?

- Methodological Answer : Co-crystallization studies with electron-deficient aromatics (e.g., tetracyanoquinodimethane) reveal charge-transfer interactions via Hirshfeld surface analysis. For polymeric networks, monitor crosslinking efficiency using -NMR (if siloxane linkages are present) or SAXS to probe nanoscale ordering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.